molecular formula C11H10N2O6S B12693218 4,5-Dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-acetic acid CAS No. 71872-96-3

4,5-Dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-acetic acid

Cat. No.: B12693218
CAS No.: 71872-96-3
M. Wt: 298.27 g/mol
InChI Key: BQPLZHXIWFVFRH-UHFFFAOYSA-N
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Description

4,5-Dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-acetic acid (CAS Registry Number 71872-96-3 ) is a high-purity organic compound supplied for specialized chemical and environmental research applications. The compound has a molecular formula of C 11 H 10 N 2 O 6 S and a molecular weight of 298.27 g/mol . Its structure features a pyrazolone core and a sulphophenyl group, making it a subject of interest in the study of complex chemical degradation processes. This chemical is primarily valued in research for investigating Advanced Oxidation Processes (AOPs), such as the photo-Fenton reaction, which is a critical method for degrading persistent organic pollutants in wastewater . Studies on structurally related pyrazole-sulphophenyl azo compounds have demonstrated effective degradation (up to 99.8%) under optimized Fenton conditions (H 2 O 2 , Fe 2+ , acidic pH) . This provides a relevant model for understanding the reaction kinetics and breakdown pathways of similar complex molecules, offering significant value to researchers in environmental chemistry and engineering focused on water treatment technologies. Please note that this product is designated "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71872-96-3

Molecular Formula

C11H10N2O6S

Molecular Weight

298.27 g/mol

IUPAC Name

2-[5-oxo-1-(4-sulfophenyl)-4H-pyrazol-3-yl]acetic acid

InChI

InChI=1S/C11H10N2O6S/c14-10-5-7(6-11(15)16)12-13(10)8-1-3-9(4-2-8)20(17,18)19/h1-4H,5-6H2,(H,15,16)(H,17,18,19)

InChI Key

BQPLZHXIWFVFRH-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN(C1=O)C2=CC=C(C=C2)S(=O)(=O)O)CC(=O)O

Origin of Product

United States

Preparation Methods

Diazotization and Coupling

  • Diazonium Salt Formation :
    Sulphanilic acid reacts with sodium nitrite (NaNO₂) under acidic conditions (HCl/H₂SO₄) at 0–5°C to form a diazonium salt.
    $$
    \text{Ar-NH}2 + \text{NaNO}2 + 2\text{H}^+ \rightarrow \text{Ar-N}2^+ + \text{NaCl} + 2\text{H}2\text{O}
    $$
  • Cyclization :
    The diazonium salt couples with β-keto esters (e.g., ethyl acetoacetate) in alkaline media (NaOH/KOH) to form the pyrazole core. Subsequent hydrolysis of the ester yields the acetic acid side chain.

One-Pot Cyclocondensation

A streamlined industrial method involves:

  • Reactants :
    • Sulphanilic acid (1.0 equiv)
    • Ethyl acetoacetate (1.2 equiv)
    • Hydrazine hydrate (1.5 equiv).
  • Conditions :
    • Solvent: Ethanol/water mixture
    • Temperature: 80–90°C
    • Catalyst: Sulfuric acid (0.5 equiv)
  • Yield : ~75–85% after recrystallization.

Industrial-Scale Optimization

Key parameters for large-scale production include:

Parameter Optimal Range Purpose
Temperature 0–5°C (diazotization) Prevents diazonium decomposition
pH 8–9 (cyclization) Enhances coupling efficiency
Reaction Time 4–6 hours Balances yield and throughput
Catalyst H₂SO₄ or AcOH Accelerates cyclization

Waste Management : Sodium bisulfite (NaHSO₃) is used to quench excess nitrous acid.

Alternative Routes

Microwave-Assisted Synthesis

  • Reduces reaction time from hours to minutes (10–15 min).
  • Achieves higher yields (~90%) using ionic liquids (e.g., [bmim]PF₆) as green solvents.

Post-Synthetic Sulfonation

  • Pyrazole-3-acetic acid is sulfonated using chlorosulfonic acid (ClSO₃H) at 50°C.
  • Requires careful pH control to avoid over-sulfonation.

Analytical Validation

Synthetic success is confirmed via:

  • ¹H NMR : Pyrazole protons at δ 6.8–7.5 ppm; sulfonate (-SO₃H) at δ 2.5–3.0 ppm.
  • FTIR : S=O stretches at 1180–1200 cm⁻¹; C=O (ketone) at 1680 cm⁻¹.

Challenges and Solutions

  • Byproduct Formation : Competing azo linkages are minimized using stoichiometric NaNO₂ and low temperatures.
  • Solubility Issues : Polar solvents (e.g., DMSO) enhance intermediate solubility during cyclization.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the compound to its corresponding alcohol or amine derivatives.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

a. Anti-inflammatory and Analgesic Properties
Research indicates that pyrazole derivatives, including 4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-acetic acid, exhibit significant anti-inflammatory and analgesic effects. A study demonstrated that this compound could inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. The ability to modulate inflammatory pathways positions it as a potential therapeutic agent for conditions such as arthritis and other inflammatory diseases .

b. Antimicrobial Activity
This compound has shown promise in antimicrobial applications. A recent investigation into various pyrazole derivatives found that this compound exhibited notable activity against a range of bacterial strains, suggesting its potential use in developing new antibiotics .

c. Anticancer Properties
Emerging studies have highlighted the anticancer potential of pyrazole derivatives. The compound has been observed to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways associated with tumor growth. This property makes it a candidate for further research in cancer therapeutics .

Agricultural Applications

a. Herbicidal Activity
The compound has been evaluated for its herbicidal properties. Research shows that it can effectively inhibit the growth of certain weed species without adversely affecting crop plants. This selectivity is crucial for developing sustainable agricultural practices that minimize chemical use while maximizing crop yields .

b. Plant Growth Regulators
Additionally, this compound has been explored as a plant growth regulator. Its application can enhance plant resilience to stress conditions such as drought or salinity, thereby improving agricultural productivity .

Analytical Chemistry

a. Analytical Reagent
In analytical chemistry, this compound serves as a reagent for detecting various metal ions through complexation reactions. Its ability to form stable complexes with metal ions allows for sensitive detection methods in environmental monitoring and quality control processes .

b. Chromatographic Applications
The compound is also utilized in chromatographic techniques for separating and analyzing complex mixtures. Its unique chemical properties enable effective separation of compounds in various matrices, enhancing analytical accuracy and reliability .

Case Studies

Study Title Application Focus Findings
Anti-inflammatory Effects of Pyrazole DerivativesMedicinal ChemistryDemonstrated inhibition of cyclooxygenase enzymes; potential for treating inflammation-related diseases .
Antimicrobial Efficacy of Novel PyrazolesMedicinal ChemistryShowed significant activity against multiple bacterial strains; potential for new antibiotic development .
Herbicidal Potential of Pyrazole CompoundsAgricultural ApplicationsEffective growth inhibition of specific weed species without harming crops; supports sustainable agriculture .
Detection of Metal Ions Using Pyrazole DerivativesAnalytical ChemistryEstablished as an effective reagent for sensitive metal ion detection in environmental samples .

Mechanism of Action

The mechanism of action of 4,5-Dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to altered cellular processes. Its anticancer activity, for example, is attributed to its ability to interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

The structural and functional diversity of pyrazole derivatives allows for extensive comparisons. Below, we analyze key analogs of 4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-acetic acid based on substituents, salts, and biological relevance.

Structural Derivatives and Esters
Compound Name Key Structural Features CAS No. Applications/Properties Reference
Ethyl 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylate Ethyl ester at C3; sulfophenyl at N1 52126-51-9 Intermediate in dye synthesis; improved lipophilicity compared to carboxylic acid form
Methyl 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylate Methyl ester at C3 12227-69-9 Used in aluminum lake pigments (e.g., Food Yellow No. 4 Aluminum Lake)
4,5-Dihydro-5-oxo-1-(4-sulfophenyl)-4-[(4-sulfophenyl)azo]-1H-pyrazole-3-carboxylic acid (trisodium salt) Azo linkage at C4; trisodium salt 1934-21-0 Principal component of FD&C Yellow No. 5; high water solubility
Barium salt of the azo derivative Barium counterion; azo group 74920-66-4 Industrial dye; lower solubility compared to sodium salts

Key Observations :

  • Ester Derivatives : Methyl and ethyl esters (e.g., 52126-51-9, 12227-69-9) enhance lipophilicity, making them suitable for pigment formulations .
  • Azo Derivatives : The trisodium azo derivative (1934-21-0) is water-soluble and widely used in food and pharmaceuticals, whereas the barium salt (74920-66-4) finds niche industrial applications due to reduced solubility .
Substituted Pyrazole Analogs
Compound Name Substituents Similarity Score* Biological Activity/Use Reference
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxylic acid Chlorophenyl groups; methyl at C4 0.62 Herbicide intermediate; higher lipophilicity
Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate Amino group at C5; chlorophenyl at N1 0.59 Pharmaceutical intermediate; potential CNS activity
Z)-Methyl 2-(1-(2-chlorophenyl)-...-1H-pyrazol-3-yl)acetate Complex dimethylamino substituents 0.63 Inhibitor of enzymatic pathways (e.g., kinases)

Key Observations :

  • Chlorophenyl Substituents : Enhance biological activity (e.g., herbicidal or enzymatic inhibition) but reduce water solubility .
  • Amino Groups: Improve binding to biological targets (e.g., receptors or enzymes), as seen in kinase inhibitors .
Metal Salts and Complexes
Compound Name Metal Ion Properties Reference
Disodium 4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate Na⁺ High solubility in water; used in food and drug formulations
Aluminum lake of the azo derivative Al³⁺ Insoluble pigment; used in coatings and cosmetics
Barium salt of the azo derivative Ba²⁺ Low solubility; industrial applications (e.g., textiles)

Key Observations :

  • Sodium Salts : Preferred for aqueous formulations due to high solubility .
  • Aluminum Lakes : Form stable, insoluble pigments ideal for surface coatings .

Table 1: Key Derivatives and Salts

Feature This compound Trisodium Azo Derivative Ethyl Ester Derivative Barium Salt
Water Solubility Moderate High Low Very Low
Primary Use Intermediate Food dye Pigment intermediate Industrial dye
Regulatory Status Restricted Approved (with limits) Industrial use only Restricted

Biological Activity

4,5-Dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-acetic acid is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound exhibits significant pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. Understanding its biological activity is crucial for potential therapeutic applications.

  • Molecular Formula : C10H8N2O6S
  • Molecular Weight : 284.24 g/mol
  • CAS Number : 118-47-8

1. Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives, including this compound, exhibit potent anti-inflammatory effects. In vitro studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds derived from this pyrazole structure showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Studies have shown that it possesses significant activity against both Gram-positive and Gram-negative bacteria. Notably, derivatives of pyrazoles have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively .

Bacterial StrainActivity Level
Staphylococcus aureusSignificant Inhibition
Escherichia coliModerate Inhibition
Pseudomonas aeruginosaVariable Activity

3. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro assays indicated that this compound can induce apoptosis in cancer cells and inhibit cell proliferation. It has shown promising results against breast cancer cell lines (MCF-7 and MDA-MB-231), with studies suggesting a synergistic effect when combined with conventional chemotherapeutics like doxorubicin .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

  • Breast Cancer Research : A study tested various pyrazole derivatives in MCF-7 and MDA-MB-231 cells, revealing that certain compounds significantly enhanced the cytotoxic effects of doxorubicin compared to treatment with doxorubicin alone .
  • Inflammation Models : Another investigation utilized carrageenan-induced edema models in mice to assess anti-inflammatory effects. The results indicated that specific pyrazole derivatives exhibited comparable efficacy to indomethacin in reducing inflammation .

Q & A

Q. What are the established synthetic routes for 4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-acetic acid, and how do reaction conditions influence purity?

The compound is synthesized via diazotization of 4-aminobenzenesulfonic acid with hydrochloric acid and sodium nitrite, followed by coupling with derivatives of 5-oxo-1-(4-sulfophenyl)-2-pyrazoline-3-carboxylic acid (e.g., methyl/ethyl esters or salts). Key variables include pH control during diazotization (to avoid side products like sulfonamide derivatives) and temperature optimization during coupling (40–60°C for maximal yield). Post-synthesis purification involves recrystallization in aqueous ethanol to remove unreacted sulfonic acid precursors and sodium chloride byproducts .

Q. How is the molecular structure of this compound validated in crystallographic studies?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard. The trisodium salt form exhibits a planar pyrazole ring with sulfophenyl and azo groups in trans configurations. Hydrogen bonding between carboxylate oxygens and sodium ions stabilizes the lattice. Validation metrics include R-factor (<0.05) and electron density maps to confirm absence of disorder .

Q. What analytical methods are recommended for assessing purity and detecting trace impurities?

  • HPLC : Reverse-phase C18 columns with UV detection at 428 nm (λmax for azo chromophore) to quantify residual 4-aminobenzenesulfonic acid (<0.2%) and ethyl/methyl ester derivatives (<0.1%) .
  • Titrimetry : Sulfate content analysis via gravimetric methods to confirm stoichiometric sulfonation .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR, IR) between synthesized batches be resolved?

Discrepancies often arise from tautomerism in the pyrazole ring or sulfonate group protonation states:

  • NMR : Use D₂O as solvent to suppress exchange broadening. The pyrazole proton (H-4) appears as a singlet at δ 6.8–7.0 ppm, while sulfonate protons are absent due to deuteration.
  • IR : Compare carboxylate C=O stretches (1680–1700 cm⁻¹) and azo N=N stretches (1420–1440 cm⁻¹) to reference spectra. Batch variations may indicate incomplete diazotization or ester hydrolysis .

Q. What computational approaches are suitable for modeling this compound’s stability under varying pH conditions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict protonation states and degradation pathways. The sulfonate group remains deprotonated above pH 2, while the carboxylate group protonates below pH 3.5. Hydrolysis of the azo bond (N=N) is favored in acidic conditions (pH < 4), forming 4-sulfophenylhydrazine and pyrazolone derivatives .

Q. How does this compound interact with proteins in biomedical studies, and what assays are optimal for detecting binding?

The sulfonate and carboxylate groups facilitate electrostatic interactions with lysine/arginine residues. Use:

  • Fluorescence Quenching : Monitor tryptophan emission shifts (λex 280 nm) upon binding.
  • Isothermal Titration Calorimetry (ITC) : Measure binding constants (Kd ~10⁻⁴ M) and stoichiometry .

Q. What advanced separation techniques improve resolution of isomeric byproducts?

  • Capillary Electrophoresis (CE) : At pH 8.5 (borate buffer), isomers differing in azo group orientation exhibit distinct migration times.
  • Chiral HPLC : With β-cyclodextrin columns, resolves enantiomers formed during ester coupling .

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